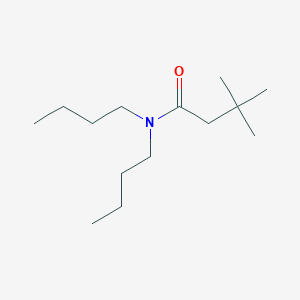

N,N-dibutyl-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N,N-dibutyl-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-6-8-10-15(11-9-7-2)13(16)12-14(3,4)5/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKCXSJCZAHXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366792 | |

| Record name | N,N-dibutyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29846-86-4 | |

| Record name | N,N-dibutyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Amide Chemistry in Chemical Separations

Amides, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, play a pivotal role in modern chemical separation technologies. Their utility primarily stems from the ability of the carbonyl oxygen to act as a Lewis base and coordinate with metal ions, facilitating their extraction from aqueous solutions into an organic phase. This process, known as solvent extraction, is fundamental to hydrometallurgy, nuclear fuel reprocessing, and waste remediation. iaea.orgtandfonline.com

N,N-dialkylamides, in particular, have been identified as promising alternatives to traditional extractants like tri-n-butyl phosphate (B84403) (TBP), especially in the nuclear industry. A key advantage of amides is that their degradation products from hydrolysis and radiolysis are generally benign and incinerable, producing only gaseous byproducts. researchgate.netiaea.org This contrasts sharply with organophosphorus extractants, which can form problematic secondary waste streams. researchgate.net

The extraction mechanism of amides is influenced by factors such as the acidity of the aqueous phase and the structure of the amide itself. tandfonline.comtandfonline.com At low acidities, N,N-dialkylamides typically function as neutral extractants, forming complexes with metal nitrates. iaea.orgtandfonline.com As the acidity increases, the extraction mechanism can shift, with protonated amide ligands forming ion pairs with anionic metal complexes. tandfonline.comtandfonline.com The stoichiometry of the extracted metal-amide complex is also a critical factor, with common species being disolvates, where two amide molecules coordinate to one metal center. iaea.orgacs.org

Significance of N,n Dibutyl 3,3 Dimethylbutanamide Within Advanced Extraction Systems

Established Synthetic Routes for this compound

The synthesis of this compound can be approached through both traditional and modern catalytic methods. The choice of synthetic route often depends on factors such as desired purity, scale, and atom economy.

Traditional Amidation Reactions

Traditional methods for the synthesis of N,N-dialkylamides, including this compound, typically involve the reaction of a carboxylic acid derivative with a secondary amine. The most common precursor is the corresponding acyl chloride, 3,3-dimethylbutanoyl chloride.

The reaction of 3,3-dimethylbutanoyl chloride with dibutylamine (B89481) is a straightforward and widely applicable method. researchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. copernicus.org Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is often performed in aprotic solvents such as dichloromethane (B109758) or diethyl ether at reduced temperatures to control the exothermic nature of the reaction. mdpi.com

The preparation of the requisite 3,3-dimethylbutanoyl chloride can be achieved by reacting 3,3-dimethylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Patents describe the synthesis of 3,3-dimethylbutyryl chloride from 3,3-dimethylbutyric acid using phosphorus trichloride, followed by distillation to purify the product. nih.gov

An alternative traditional route is the direct condensation of 3,3-dimethylbutanoic acid with dibutylamine. This method typically requires high temperatures to drive off the water byproduct, which can lead to side reactions and is often not suitable for sensitive substrates. diva-portal.org To facilitate this direct amidation at lower temperatures, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Table 1: Comparison of Traditional Synthetic Methods for N,N-Dialkylamides

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | Acyl chloride, Amine, Base | Aprotic solvent, 0°C to RT | High yield, Fast reaction | Requires preparation of acyl chloride, Byproduct generation |

| Direct Thermal Amidation | Carboxylic acid, Amine | High temperature (>150°C) | Atom economical | Harsh conditions, Limited substrate scope |

| Coupling Reagent Method | Carboxylic acid, Amine, Coupling Reagent | Aprotic solvent, RT | Milder conditions than thermal method | Stoichiometric waste from coupling reagent |

Novel Catalytic Approaches to Amide Synthesis

In recent years, significant research has focused on the development of catalytic methods for amide bond formation, aiming for greater efficiency and sustainability. catalyticamidation.inforsc.org These methods often allow for the direct coupling of carboxylic acids and amines under milder conditions.

For the synthesis of sterically hindered amides like this compound, boronic acid catalysts have shown promise. nih.gov These catalysts are thought to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more reactive towards the amine. The reactions are typically carried out in non-polar solvents with azeotropic removal of water. nih.gov

Transition metal catalysts, including those based on titanium, zirconium, and hafnium, have also been developed for direct amidation. diva-portal.org These catalysts can facilitate the reaction under relatively mild conditions. While specific examples for this compound are not extensively documented, the general applicability of these catalytic systems to sterically hindered substrates suggests their potential utility. diva-portal.org

Derivatization and Analogues of the Butanamide Scaffold

The butanamide scaffold of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of analogues with tailored properties.

Functionalization Strategies on the Butanamide Backbone

The butanamide backbone, specifically the α-carbon to the carbonyl group, can be a target for functionalization. However, the presence of the bulky tert-butyl group at the 3-position makes direct functionalization at the 2-position challenging due to steric hindrance.

One potential, though less direct, approach could involve starting with a functionalized precursor to 3,3-dimethylbutanoic acid. Another strategy could involve radical-based reactions, which are less sensitive to steric bulk compared to ionic reactions.

Structural Modifications of N-Alkyl Chains

The N-butyl chains of this compound provide a more accessible handle for structural modification. The butyl group itself is a four-carbon alkyl substituent. wikipedia.org

One common modification is the introduction of functional groups onto the alkyl chains. This can be achieved by starting with a functionalized dibutylamine derivative in the initial amidation reaction. For example, using a di(hydroxybutyl)amine would lead to an amide with hydroxyl functionalities on the N-alkyl chains.

Another approach involves the dealkylation of the tertiary amide followed by re-alkylation with different alkyl groups. However, the dealkylation of robust tertiary amides is a challenging transformation and often requires harsh conditions.

Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is largely dictated by the amide functional group, which is known for its relative stability due to resonance stabilization. The steric hindrance provided by the 3,3-dimethylbutyl group further influences its reactivity profile.

Amides are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. diva-portal.org However, under forcing acidic or basic conditions, hydrolysis to the corresponding carboxylic acid and dibutylamine can occur. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The steric hindrance around the carbonyl group in this compound is expected to decrease the rate of both acid and base-catalyzed hydrolysis compared to less hindered amides. wikipedia.org

Mechanistic studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) in chlorinated water have proposed a pathway involving the formation of a hydrazine (B178648) intermediate followed by oxidation. While not directly studying this compound, these studies provide insight into potential side reactions involving the amine moiety under specific conditions.

Coordination Chemistry and Metal Ion Complexation

Complexation Mechanisms with Metal Ions

The extraction of metal ions by N,N-dialkyl amides like N,N-dibutyl-3,3-dimethylbutanamide from an aqueous phase into an organic phase is governed by the formation of neutral metal-ligand complexes. The primary interaction occurs through the coordination of the metal ion with the carbonyl oxygen of the amide. The specific mechanism of extraction can vary depending on the system's conditions.

In many cases, N,N-dialkyl amides act as solvating extractants. In this mechanism, the neutral amide molecule directly displaces water molecules from the inner coordination sphere of the metal cation. The resulting complex is a neutral species that is soluble in the organic diluent. For instance, the extraction of metal nitrates, such as uranyl nitrate (B79036) (UO₂(NO₃)₂), often proceeds via the formation of a complex where the amide molecules and nitrate anions are coordinated to the central metal ion. The general equation for this type of extraction can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + sL(org) ⇌ MAₙLₛ

where Mⁿ⁺ is the metal ion, A⁻ is the counter-anion (e.g., NO₃⁻), and L is the amide extractant. The stoichiometry of the extracted complex (the value of 's') depends on the metal ion, the concentration of the extractant, and the nature of the diluent. For many actinide and lanthanide ions, the stoichiometry often involves two or three amide molecules per metal ion. acs.org

Stoichiometry and Stability of Metal-N,N-Dibutyl-3,3-dimethylbutanamide Complexes

For example, studies on the extraction of hexavalent actinides with various N,N-dialkyl amides have shown the formation of both 1:1 and 1:2 metal-to-ligand complexes for lighter actinides like uranium and neptunium, while heavier actinides like plutonium and americium tend to form 1:2 complexes. acs.org The stoichiometry of extracted complexes of trivalent lanthanides with diglycolamides, a related class of amide extractants, has been shown to be 1:3 (metal:ligand). utwente.nl

Table 1: Illustrative Stoichiometry of Metal-Amide Complexes (Note: This table presents data for analogous amide extractants due to the lack of specific data for this compound.)

| Metal Ion | Amide Extractant | Stoichiometry (Metal:Ligand) | Reference |

| U(VI), Np(VI) | DEHiBA | 1:1 and 1:2 | acs.org |

| Pu(VI), Am(VI) | DEHiBA | 1:2 | acs.org |

| Nd(III) | Diglycolamides | 1:3 | utwente.nl |

The thermodynamics of complex formation provide insight into the driving forces of the extraction process. The stability of the metal-ligand complex is quantified by the stability constant (K), and the associated thermodynamic parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation.

For the complexation of lanthanides with diglycolamide extractants in an ionic liquid medium, the reactions were found to be driven by both favorable enthalpy and entropy changes (exothermic with an increase in entropy). utwente.nl In contrast, complexation in an aqueous phase with a water-soluble diamide (B1670390) was found to be endothermic. osti.gov This highlights the significant influence of the solvent medium on the thermodynamics of complexation. utwente.nlosti.gov The enthalpy changes for complexation with diglycolamides in an ionic liquid were more exothermic than in an aqueous medium. utwente.nl

Table 2: Illustrative Thermodynamic Data for Metal-Amide Complexation (Note: This data is for diglycolamide extractants and is provided for illustrative purposes.)

| Metal Ion | Ligand | Medium | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Nd(III) | Tetramethyl DGA | [C₄mim][Tf₂N] | Negative | Positive | utwente.nl |

| Nd(III) | Tetraethylmalonamide | Aqueous | Positive | - | osti.gov |

The choice of diluent, the organic solvent in which the extractant is dissolved, can have a profound impact on the extraction efficiency and the stability of the formed complexes. The diluent can affect the solubility of the extractant and the metal-ligand complex, influence the aggregation of the extractant, and in some cases, participate in the complexation.

Studies on the extraction of trivalent lanthanides and actinides with diglycolamides have shown that the nature of the diluent significantly affects the stoichiometry of the extracted complexes. nih.gov In polar diluents, 1:2 metal-to-ligand complexes were dominant, while in nonpolar diluents, 1:3 or 1:4 species were observed. nih.gov The use of co-extractants, or phase modifiers, can also enhance extraction efficiency and prevent the formation of a third phase, which is an undesirable phenomenon in solvent extraction. mdpi.comnih.gov For example, the addition of tributyl phosphate (B84403) (TBP) as a co-extractant can enhance both the efficiency and selectivity of the extraction of trivalent lanthanides by diglycolamides in an ionic liquid diluent. mdpi.com However, in molecular solvents, the addition of TBP can lead to a decrease in extraction efficiency. mdpi.com

Ligand Design Principles and Structure-Activity Relationships in Amide Extractants

The design of amide-based extractants with high efficiency and selectivity for specific metal ions is an active area of research. The structure of the amide molecule, particularly the nature of the alkyl substituents on the nitrogen atom and adjacent to the carbonyl group, plays a crucial role in its extraction behavior.

Studies have shown that branching in the alkyl chains of N,N-disubstituted amides can significantly affect their extracting power. scispace.com Increased steric hindrance near the coordinating carbonyl group can decrease the extraction efficiency, especially for smaller metal ions. For instance, successive alkyl substitution on the α-carbon atom of N,N-disubstituted amides greatly decreases the extraction of tetravalent actinides but has a more moderate effect on hexavalent actinides. acs.org This differential effect can be exploited for the selective separation of metal ions. For example, branched-chain N,N-dialkylamides have shown promise for the selective recovery of uranium over thorium. researchgate.netresearchgate.net

The electronic properties of the amide also influence its extraction capability. The donor strength of the carbonyl oxygen is a key factor, which is influenced by the inductive effects of the alkyl groups. scispace.com Generally, a higher electron density on the carbonyl oxygen leads to stronger complexation with metal ions. Computational studies, such as Density Functional Theory (DFT), are increasingly used to understand the structural and electronic effects that govern the binding affinities of these extractants and to guide the design of new, more effective ligands. researchgate.netrsc.org

Impact of Alkyl Chain Branching on Coordination Efficiency

The structure of this compound features two key branching points: the n-butyl groups on the nitrogen atom and, more significantly, the bulky tert-butyl group at the C3 (or α-carbon) position of the butanamide backbone. This α-branching has a profound impact on the coordination efficiency of the amide ligand.

Research on a series of N,N-dialkyl amides has consistently demonstrated that increasing the steric hindrance around the carbonyl oxygen, the primary coordination site for metal ions, leads to a decrease in extraction efficiency. For instance, studies comparing N,N-di(2-ethylhexyl)acetamide (D2EHAA), N,N-di(2-ethylhexyl)propionamide (D2EHPRA), N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA), and N,N-di(2-ethylhexyl)pivalamide (D2EHPVA) for the extraction of U(VI) and Th(IV) have shown a clear trend. As the number of methyl groups on the α-carbon increases from acetamide (B32628) (no branching) to pivalamide (B147659) (a tert-butyl group), the extraction of both metal ions decreases significantly.

The following table, compiled from various studies on actinide extraction, illustrates the effect of increasing α-branching on the distribution ratios (D) of U(VI) and the separation factor (SF) for U(VI) over Th(IV). A higher distribution ratio indicates better extraction, while a higher separation factor signifies greater selectivity.

| Amide Ligand | Acyl Group Structure | Distribution Ratio of U(VI) (DU) | Separation Factor (SFU/Th) |

|---|---|---|---|

| N,N-di(2-ethylhexyl)acetamide (D2EHAA) | -CH2-C(O)- | 34.0 ± 2.0 | ~1 |

| N,N-di(2-ethylhexyl)propionamide (D2EHPRA) | -CH(CH3)-C(O)- | 5.6 ± 0.4 | ~3 |

| N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) | -C(CH3)2-C(O)- | 1.2 ± 0.1 | ~10 |

| N,N-di(2-ethylhexyl)pivalamide (D2EHPVA) | -C(CH3)3-C(O)- | 0.51 ± 0.03 | >100 |

Data is illustrative and compiled from trends reported in literature for extractions from nitric acid media.

The data clearly shows that as the steric bulk on the α-carbon increases, the extraction of U(VI) decreases. However, this steric hindrance has a more pronounced effect on the extraction of smaller, more highly charged tetravalent ions like Th(IV) and Pu(IV) compared to the larger, hexavalent uranyl ion (UO₂²⁺). This differential impact leads to a significant increase in the separation factor for U(VI) over Th(IV), making highly branched amides like this compound potentially selective extractants for uranium.

Electronic and Steric Effects on Ligand Performance

The performance of an amide ligand in metal ion complexation is governed by a combination of electronic and steric effects. The primary electronic effect in N,N-dialkyl amides is the electron-donating ability of the carbonyl oxygen, which is influenced by the substituents on both the nitrogen and the acyl carbon.

The n-butyl groups on the nitrogen atom of this compound have an inductive effect (+I), which increases the electron density on the nitrogen and, through resonance, on the carbonyl oxygen. This enhanced basicity of the carbonyl oxygen generally leads to stronger complexation with metal ions. However, in the case of this compound, this electronic enhancement is counteracted by the significant steric hindrance from the tert-butyl group on the acyl side.

Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the interplay of these effects. These studies have shown that the complexation process is primarily controlled by steric and electronic factors. For a series of N,N-dialkyl amides, it has been demonstrated that linear alkyl substituents are generally superior to branched ones for the binding of metal ions like Pa(V). acs.org The introduction of alkyl substituents at the α, β, and γ positions on the amido groups tends to weaken the binding with the metal ion. acs.org

In the context of actinide separation, the steric bulk of this compound is expected to lead to a lower extraction efficiency for both U(VI) and Pu(IV) compared to less hindered amides. However, the suppression of extraction is anticipated to be more significant for Pu(IV) than for U(VI). This is because the formation of the Pu(IV)-amide complex is more sensitive to steric crowding due to the smaller ionic radius and higher charge density of Pu⁴⁺ compared to the UO₂²⁺ ion. This differential steric effect is the basis for the selective extraction of U(VI) over Pu(IV) and other tetravalent actinides.

Information regarding "this compound" is currently unavailable in the public domain for the requested applications.

Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications in advanced separation science and nuclear fuel reprocessing technologies. Despite a thorough search of scientific databases and literature, no specific data or research findings were found for this particular compound in the context of the requested outline.

The investigation included targeted searches for the applications of "this compound" in the following areas:

Selective extraction of actinides, including Thorium(IV), Uranium(VI), and Plutonium(IV).

Electrochemical behavior of metal ion couples in amide systems involving this compound.

Integration into PUREX and advanced reprocessing cycles.

Use in supercritical carbon dioxide (SCCO2) extraction systems.

The search results did not yield any published research, data tables, or detailed findings related to "this compound" in these specific fields of study. While general information on related amide compounds and their uses in nuclear chemistry exists, there is a notable absence of literature focusing on the unique properties and applications of "this compound."

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as the foundational research and data for this specific compound are not publicly available at this time.

Applications in Advanced Separation Science

Application in Nuclear Fuel Reprocessing Technologies

Role in Room Temperature Ionic Liquid (RTIL) Based Extractions

Room Temperature Ionic Liquids (RTILs) have emerged as promising alternatives to conventional volatile organic compounds (VOCs) as diluents in solvent extraction processes due to their low vapor pressure, high thermal stability, and tunable properties. The performance of extractants like N,N-dibutyl-3,3-dimethylbutanamide can be significantly altered and often enhanced when used within an RTIL medium.

Research has been conducted to evaluate the efficacy of a series of N,N-dialkyl aliphatic amides, including this compound (DBDMBA), for the solvent extraction of thorium from nitric acid media into the hydrophobic RTIL, 1-butyl-3-methyl imidazolium (B1220033) hexafluorophosphate (B91526) ([bmim][PF₆]). researchgate.netbohrium.com This study compared the extraction behavior in the RTIL system to that in a conventional molecular diluent, n-hexane.

The findings indicated that the distribution ratio values for thorium extraction were significantly higher when using the RTIL as the diluent compared to n-hexane. researchgate.netbohrium.com This suggests that the RTIL phase provides a more favorable environment for the extraction of the thorium-amide complex. The extraction process was found to be enthalpy-driven, and the mechanism of extraction was dependent on the nitric acid concentration of the aqueous phase. researchgate.netbohrium.com

While DBDMBA was evaluated as a potential extractant, it did not exhibit the highest extraction efficiency among the tested amides. The study revealed that N,N-dibutyl octanamide (B1217078) (DBOA) yielded the highest extraction of thorium under the studied conditions. researchgate.netbohrium.com The extraction efficiency of the different amides was found to follow a specific trend.

| Amide Compound | Abbreviation | Relative Extraction Performance for Thorium |

|---|---|---|

| N,N-dibutyl octanamide | DBOA | Highest |

| N,N-dibutyl-2-ethyl hexanamide | DBEHA | Lower than DBOA |

| This compound | DBDMBA | Lower than DBOA |

| N,N-dihexyl octanamide | DHOA | Lower than DBOA |

| N,N-di-sec-butyl pentanamide | DBPA | Lower than DBOA |

The research underscores that while this compound is a viable extractant in RTIL-based systems, its efficiency is influenced by the structure of the alkyl groups. The differing extraction behaviors observed between the RTIL and n-hexane systems highlight the unique chemical environment provided by ionic liquids, which can alter the stoichiometry of the extracted metal-amide complexes and the kinetics of the extraction process. researchgate.netbohrium.com

Mitigation of Third Phase Formation in Solvent Extraction Systems

A significant challenge in solvent extraction processes, particularly in the reprocessing of used nuclear fuel, is the phenomenon known as "third phase formation." This occurs when the organic phase, upon high loading with metal ions and nitric acid, splits into two immiscible organic layers. This complicates the process by altering the hydrodynamic behavior and leading to potential safety issues. The formation of this third phase is generally attributed to the limited solubility of the highly polar metal-extractant complexes in the non-polar organic diluent, such as n-dodecane.

One strategy to counteract this issue is the use of "phase modifiers." These are compounds added to the organic phase to enhance the solubility of the extracted complexes and prevent phase splitting. While specific studies on this compound as a dedicated phase modifier are not extensively reported in the available literature, its structural characteristics suggest a potential role in mitigating third phase formation.

The branching in the alkyl chains of amide extractants is known to influence their tendency to form a third phase. Increased steric hindrance, particularly around the carbonyl group, can disrupt the aggregation of the metal-extractant complexes, which is a precursor to phase separation. For instance, studies on other N,N-dialkyl amides have shown that branching on the acyl chain can suppress third phase formation. A notable example is N,N-dioctylisobutyramide (DOiBA), where branching on the acyl chain was found to completely prevent the formation of a third phase.

This compound possesses a bulky tert-butyl group adjacent to the carbonyl functional group. This significant steric hindrance could interfere with the intermolecular interactions that lead to the formation of large aggregates and subsequent phase splitting. Research on the effect of successive alkylation of the α-carbon in N,N-dialkyl amides has shown that increased branching leads to a decrease in the aggregation tendency of the extractants. researchgate.net This suggests that the neopentyl group in this compound could play a crucial role in maintaining a single, stable organic phase even at high metal and acid loadings.

While compounds like N,N-dihexyloctanamide (DHOA) and tri-n-butyl phosphate (B84403) (TBP) are more commonly cited as phase modifiers in solvent extraction systems, the inherent structural properties of this compound make it a compound of interest for further investigation in the context of third phase mitigation.

Physicochemical and Theoretical Studies on Intermolecular Interactions

Spectroscopic Characterization of Amide Complexes

Spectroscopy is a powerful tool for probing the formation and structure of molecular complexes involving N,N-dibutyl-3,3-dimethylbutanamide. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of changes in the molecule's electronic and structural environment upon complexation.

Infrared (IR) spectroscopy is a fundamental technique used to investigate the coordination environment of amide-containing compounds like this compound. numberanalytics.com The carbonyl group (C=O) of the amide is a primary site for coordination with Lewis acids, such as metal ions, or for hydrogen bonding. This interaction leads to a predictable shift in the vibrational frequency of the C=O bond.

When the lone pair of electrons on the carbonyl oxygen atom coordinates to another species, electron density is pulled away from the C=O bond. This weakens the double bond, causing it to vibrate at a lower frequency (a redshift). The magnitude of this shift in the IR spectrum provides information about the strength of the intermolecular interaction. For instance, a larger shift indicates a stronger coordination bond. In metal dithiocarbamate (B8719985) complexes, IR spectroscopy has been essential in confirming the coordination of ligands to the metal center. researchgate.net

Table 1: Representative IR Frequency Shifts for Amide Carbonyl (C=O) Stretching Upon Complexation This table illustrates the principle of C=O bond frequency shifts upon complexation, based on general observations in coordination chemistry.

| State of Amide | Typical C=O Stretching Frequency (cm⁻¹) | Change in Frequency (Δν) |

| Free (in non-polar solvent) | ~1650 cm⁻¹ | N/A |

| Hydrogen-Bonded | 1630 - 1640 cm⁻¹ | -10 to -20 cm⁻¹ |

| Coordinated to Metal Ion | 1600 - 1630 cm⁻¹ | -20 to -50 cm⁻¹ |

Data is illustrative and based on established principles of IR spectroscopy in coordination chemistry. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is invaluable for studying the speciation of this compound in solution. When the amide forms a complex, the electron density around the nuclei in its vicinity changes, leading to shifts in their resonance frequencies (chemical shifts).

The protons (¹H) and carbons (¹³C) closest to the coordination site—the amide group—are most affected. Specifically, the methylene (B1212753) groups of the N-butyl chains attached directly to the nitrogen atom (-N-CH₂ -CH₂-) and the methylene group adjacent to the carbonyl function (-CH₂ -C=O) are sensitive probes. Upon complexation at the carbonyl oxygen, changes in the electronic environment would cause these signals to shift, typically downfield. Observing these changes allows for the characterization of different species in equilibrium and can provide insights into the stoichiometry and structure of the complexes formed. Such spectroscopic methods have been used to characterize a variety of complex molecules. researchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift (δ) Changes for this compound Upon Complexation This table demonstrates the expected changes in chemical shifts for protons near the amide functional group upon coordination.

| Proton Environment | Chemical Shift (δ) in Free Amide (ppm) | Chemical Shift (δ) in Complexed Amide (ppm) |

| -N-CH₂ - (α-protons on butyl chain) | ~3.2 ppm | > 3.2 ppm |

| -C(=O)-CH₂ - (α-protons to carbonyl) | ~2.1 ppm | > 2.1 ppm |

| -C(CH₃ )₃ (t-butyl protons) | ~1.0 ppm | Minor change expected |

Values are hypothetical and based on general principles of NMR spectroscopy.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering a molecular-level understanding of the structure, energetics, and dynamics of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. sid.ir For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net

Key insights from DFT include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, confirming it as the primary site for electrophilic attack and coordination. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the solvation and complexation of this compound. ugr.es By simulating the motions of the amide and surrounding solvent molecules over time, MD can reveal detailed information about intermolecular interactions. mdpi.com

In a typical MD simulation, the system is placed in a simulation box with periodic boundary conditions, and the interactions are described by a force field (e.g., OPLS or GAFF). mdpi.comresearchgate.net Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific site on the amide. For example, the RDF between the amide's carbonyl oxygen and solvent hydrogen atoms can reveal the structure and stability of the first solvation shell. nih.gov

Table 3: Illustrative Data from a Hypothetical MD Simulation of this compound in Water This table shows the kind of data that can be extracted from an MD simulation to describe a molecule's immediate solvent environment.

| Interacting Pair | First Peak in RDF (Å) | Coordination Number |

| Carbonyl Oxygen (C=O) ↔ Water Hydrogen (H-O) | ~1.9 Å | ~2-3 |

| Amide Nitrogen (C-N-C) ↔ Water Oxygen (O-H) | > 3.5 Å | Not well-defined |

Data is illustrative, based on typical MD simulation results for amides in aqueous solution. nih.gov

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE values are critical for understanding the thermal stability of a molecule and predicting its decomposition pathways. These energies can be calculated with reasonable accuracy using computational methods like DFT. researchgate.net

For this compound, the most relevant BDEs would be for the bonds within and adjacent to the amide functional group. The cleavage of the C(O)-N bond or the N-C₄H₉ bonds are likely initial steps in thermal decomposition. Comparing the calculated BDEs for different bonds helps to identify the weakest link in the molecule and thus the most probable fragmentation pathway under thermal stress.

Table 4: Representative Bond Dissociation Energies (BDE) for Bonds Similar to Those in this compound This table provides literature values for bonds analogous to those in the target molecule to indicate expected energetic stability.

| Bond Type | Representative BDE (kJ/mol at 298 K) |

| CH₃-NH₂ | 331 ucsb.edu |

| C(O)-N (in amides) | ~350-400 |

| C-C (in alkanes, e.g., (CH₃)₂C-CH₃) | 335 ucsb.edu |

| C-H (in alkanes) | ~410-420 |

Data sourced from general chemical literature for analogous bond types. ucsb.edu

In-depth Analysis of this compound in Liquid-Liquid Extraction Systems Reveals Limited Data on Interfacial Phenomena

Despite a comprehensive search of available scientific literature, detailed research findings and specific data on the interfacial phenomena of the chemical compound this compound in liquid-liquid extraction processes are notably scarce. While the broader class of N,N-dialkylamides has been the subject of various studies in solvent extraction, specific experimental data and in-depth theoretical analysis for this particular molecule remain largely unpublished.

Liquid-liquid extraction is a critical technology in chemical separation processes, where the interface between two immiscible liquid phases plays a pivotal role. The efficiency of mass transfer across this interface is governed by a complex interplay of factors, including interfacial tension, the aggregation behavior of extractant molecules, and the solvation of extracted complexes. For N,N-dialkylamides, these properties are known to be influenced by the molecular structure of the extractant, the nature of the diluent, the composition of the aqueous phase (e.g., acidity and ionic strength), and the presence of extracted species such as metal ions.

General studies on related N,N-dialkylamides indicate that structural modifications, such as branching in the alkyl chains, can significantly affect interfacial properties. For instance, increased steric hindrance around the functional amide group has been observed to alter aggregation behavior and, consequently, the extraction efficiency and selectivity for certain metal ions. It is plausible that the t-butyl group in the acyl chain of this compound would similarly influence its interfacial activity and aggregation in an organic diluent. However, without specific studies on this compound, any analysis remains speculative.

The formation of aggregates or micelles in the organic phase is a common characteristic of amphiphilic extractants like N,N-dialkylamides. These aggregates can influence the extraction mechanism and the physical properties of the organic phase. The presence of nitric acid and the extraction of metal nitrates, for example, have been shown to promote the growth of such aggregates in systems containing other N,N-dialkylamides. Research into these phenomena for this compound would be essential to understanding its behavior in practical extraction circuits.

In the context of nuclear fuel reprocessing and hydrometallurgy, where N,N-dialkylamides are considered as alternative extractants to tributyl phosphate (B84403) (TBP), a thorough understanding of their interfacial properties is crucial for process modeling and optimization. The rate of metal ion transfer across the liquid-liquid interface is directly linked to the interfacial chemistry.

Degradation Pathways and Stability

Radiolytic Stability of N,N-Dibutyl-3,3-dimethylbutanamide

The study of radiolytic stability is crucial for applications in nuclear fuel reprocessing, where compounds are exposed to high levels of ionizing radiation. Research on analogous compounds provides insight into the behavior of this compound under these conditions.

Upon exposure to radiation, N,N-dialkyl amides undergo degradation, leading to the formation of various byproducts. For a series of N,N-dialkyl amides, a proposed degradation scheme has been developed based on the identification of these products. acs.org While the specific degradation products for this compound are not documented, studies on similar amides suggest that cleavage of the amide bond and reactions involving the alkyl chains are the primary degradation pathways. researchgate.net

| Radiation Type | General Effect on N,N-dialkyl amides | Key Findings |

| Alpha (α) | Induces degradation, with effects comparable to gamma radiation for product formation. acs.org | The overall stability of the monoamide remains good. acs.org |

| Gamma (γ) | Causes degradation, with no significant difference in the resulting products compared to alpha radiation. acs.org | Plutonium complexation is not greatly affected by gamma irradiation. acs.org |

Chemical Degradation under Extreme Conditions

The chemical stability of this compound in harsh chemical environments, such as strong acids or bases, and at elevated temperatures, is a critical parameter for its industrial use.

The hydrolysis of amides to form a carboxylic acid and an amine is a well-known reaction that can be catalyzed by both acids and bases. wikipedia.org

Acidic Conditions: Under acidic conditions, the hydrolysis of amides is typically initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. wikipedia.org This reaction generally requires heating with a dilute acid for an extended period. researchgate.net Polyamide polymers like nylon are known to hydrolyze in the presence of strong acids, leading to a loss of structural integrity. wikipedia.org

Alkaline Conditions: In alkaline environments, hydrolysis occurs through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. wikipedia.org For tertiary amides, such as this compound, hydrolysis can be challenging and often requires more stringent conditions compared to primary and secondary amides. arkat-usa.org However, a mild method for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has been developed using sodium hydroxide in a methanol/dichloromethane (B109758) or methanol/dioxane mixture. arkat-usa.org

The thermal stability of N,N-dialkyl amides has been investigated, providing insights into the behavior of this compound at elevated temperatures. A study on the thermal degradation of N,N-di-(2-ethylhexyl) 3,3-dimethylbutanamide (B1266541) (DEHDMBA) and other N,N-dialkyl-amides at 215°C revealed several key characteristics. iaea.org

The degradation process is significantly influenced by the oxygen level in the atmosphere. iaea.org After one hour under a pure oxygen atmosphere, the residual amide yield was approximately 20%, whereas under ambient air, the yield was between 60% and 70%. iaea.org This indicates that thermal oxidation is a likely degradation mechanism. iaea.org The degradation kinetics were found to be second-order under ambient air and zero-order under an oxygen atmosphere. iaea.org Under a nitrogen atmosphere, the pyrolysis of DEHDMBA followed second-order kinetics. iaea.org

The primary degradation products identified from heating N,N-dialkyl-amides at 215°C include acids, ketones, imides, and other substituted amides. iaea.org Acids are often the final products of the reaction, along with some primary amides and aldehydes. Secondary amides are also identified, and imides are generally considered intermediate products in the degradation pathway. iaea.org

| Condition | Atmosphere | Kinetic Order | Primary Degradation Products |

| 215°C | Ambient Air | Second-Order | Acids, Ketones, Imides, Substituted Amides iaea.org |

| 215°C | Oxygen | Zero-Order | Acids, Ketones, Imides, Substituted Amides iaea.org |

| 215°C | Nitrogen | Second-Order (for DEHDMBA) | Acids, Ketones, Imides, Substituted Amides iaea.org |

Analytical Methodologies for Chemical Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for the analysis of N,N-dibutyl-3,3-dimethylbutanamide, providing the means to separate it from reactants, byproducts, and solvents. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical objective.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The analysis of N,N-dialkyl amides by GC-MS is well-established. researchgate.net For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+), although it may be weak, and characteristic fragmentation patterns. Key fragmentations for amides typically include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. The presence of the tert-butyl group from the 3,3-dimethylbutanamide (B1266541) moiety would likely lead to a prominent ion from the loss of a butyl group or cleavage yielding a stable tert-butyl cation. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for highly selective and sensitive identification and quantification. nih.govacs.org The analysis of related compounds, such as N,N-diethyl-3,3-dimethylbutanamide and N,N-Dibutylacetamide, has been documented using GC-MS, demonstrating the suitability of this technique. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Amide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-100 °C, ramped to 280-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

This table presents typical starting parameters for method development and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of amides. It is particularly useful for samples that are not sufficiently volatile or are thermally unstable for GC analysis. For a tertiary amide like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is separated based on its hydrophobicity through partitioning between a nonpolar stationary phase (like C16) and a polar mobile phase. sigmaaldrich.com A challenge in analyzing simple aliphatic amides is their lack of a strong UV chromophore, which can result in low sensitivity with standard UV-Vis detectors. researchgate.netchromforum.org The amide functional group itself has a weak n→π* electronic transition at a low wavelength (~215 nm), where interference from solvents and other matrix components can be significant.

To overcome this, analysis can be performed using detectors other than UV, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com The most definitive detection is achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which provides both high sensitivity and structural information, similar to GC-MS. sielc.comnih.gov

Table 2: Example RP-HPLC Method for Amide Separation

| Parameter | Condition |

|---|---|

| Column | Discovery® RP-AmideC16, 15 cm × 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures. Buffers like potassium phosphate (B84403) may be used. sigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 215 nm, or ELSD, CAD, MS |

| Injection Volume | 10 µL sigmaaldrich.com |

This table is based on a published method for general amide analysis and serves as a starting point for specific method development for this compound. sigmaaldrich.com

Spectroscopic Detection and Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its formation during synthesis.

As a standalone technique for the direct analysis of this compound, UV-Visible spectroscopy has limited utility. Simple amides exhibit only a weak absorption band corresponding to the n→π* transition of the carbonyl group at wavelengths around 215 nm. acs.org This absorption is often too weak and occurs in a region prone to spectral interference for reliable quantification.

However, UV-Vis spectroscopy becomes a much more powerful tool when the amide is part of a coordination complex. researchgate.net The nitrogen and oxygen atoms of the amide group can act as ligands, binding to metal ions. The formation of such a complex can give rise to new, intense absorption bands in the UV-Visible spectrum, typically from ligand-to-metal charge transfer (LMCT) transitions. utexas.edu By monitoring changes in the UV-Vis spectrum during a titration with a metal salt, it is possible to characterize the stoichiometry and stability of the resulting complex. This approach has been used to study complexes of poly(amidoamine) dendrimers and other amide-based ligands. researchgate.netutexas.edu

Modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT) to ensure quality and efficiency. For the synthesis of this compound, advanced in-situ spectroscopic techniques can provide real-time information on reaction progress.

Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose. These methods monitor the vibrational states of molecules. During the synthesis of an amide from an acid chloride and an amine, for example, one can track the disappearance of the characteristic C=O stretching band of the starting acid chloride (typically around 1800 cm⁻¹) and the simultaneous appearance of the C=O stretching band of the amide product (around 1650 cm⁻¹). This allows for precise determination of the reaction endpoint, minimizing byproduct formation and optimizing reaction time. The application of in-situ FT-IR has been demonstrated for monitoring reactions involving amide-containing polymers. researchgate.net These non-invasive techniques, often using fiber-optic probes inserted directly into the reactor, are central to modern, efficient chemical process development. numberanalytics.comnumberanalytics.com

Future Research Directions and Emerging Applications

Development of Next-Generation Amide-Based Extractants

The unique molecular structure of N,N-dibutyl-3,3-dimethylbutanamide, particularly the bulky 3,3-dimethylbutyl group attached to the carbonyl, positions it as a promising candidate for the development of next-generation amide-based extractants. This structural feature is expected to impart significant steric hindrance, which can be strategically exploited to tune the selectivity and efficiency of metal ion extraction processes.

In the context of nuclear waste reprocessing, N,N-dialkyl amides are being extensively investigated as alternatives to traditional extractants like tri-n-butyl phosphate (B84403) (TBP). The goal is to develop extractants that are not only efficient but also completely incinerable, minimizing secondary waste generation. Research on analogous N,N-dialkyl amides has demonstrated that the nature of the alkyl groups profoundly influences their extraction capabilities and physical properties. For instance, studies on N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) have shown its potential for the selective recovery of uranium from irradiated thorium. mdpi.com The steric hindrance provided by the branched alkyl chains in D2EHIBA leads to improved separation factors between uranium and thorium compared to TBP. researchgate.net

Future research will likely focus on synthesizing a series of N,N-dialkyl amides with varying bulky groups to systematically study the structure-activity relationship. The insights gained will be crucial for designing extractants with tailored selectivity for specific metal ions, a key challenge in the partitioning and transmutation strategies for nuclear waste management.

Advanced Materials and Nanostructured Sorbents Utilizing Amide Moieties

The incorporation of amide moieties, such as that in this compound, into advanced materials and nanostructured sorbents is a rapidly growing field of research. These functionalized materials offer significant advantages in separation processes, combining the high surface area and unique properties of nanomaterials with the selective binding capabilities of amides.

Amide-functionalized nanostructured materials, including silica (B1680970), carbon nanotubes, and graphene oxide, are being developed for the targeted removal of pollutants from aqueous solutions. nih.govnih.govmdpi.commdpi.com The amide groups act as active sites, enhancing the adsorption capacity and selectivity for specific metal ions or organic molecules. For example, N,N-dialkyl amide functionalized multi-walled carbon nanotubes (AFMWCNTs) have demonstrated high efficiency in the selective phase separation of plutonium ions. researchgate.net Similarly, amine-functionalized nanoporous silica has been successfully applied for the removal of organic pollutants from water. mdpi.com

The bulky 3,3-dimethylbutyl group in this compound could play a crucial role in creating specific recognition sites when incorporated into a polymer matrix or onto the surface of a nanomaterial. This could lead to the development of highly selective sorbents for the recovery of valuable metals or the removal of toxic contaminants. Future work will likely involve the synthesis and characterization of such materials and the evaluation of their performance in various separation applications.

Green Chemistry Principles in Amide Synthesis and Application

The synthesis of amides is a fundamental transformation in organic chemistry, and there is a strong emphasis on developing greener and more sustainable methods. Traditional approaches often involve the use of stoichiometric coupling reagents, leading to significant waste generation. nih.gov

Recent advancements in catalysis offer promising alternatives for the synthesis of this compound and related amides. Catalytic methods, such as the use of boric acid or nickel-based nanocatalysts, can facilitate the direct amidation of carboxylic acids with amines, often under solvent-free conditions or in environmentally benign solvents. nih.govdntb.gov.ua For instance, a manganese-catalyzed carbonylation of neopentyl iodide with dibutylamine (B89481) has been reported for the synthesis of this compound. mit.edu Nickel-based nanocatalysts have also been shown to be effective for the reductive amidation of esters with nitro compounds, providing a step-economic route to amides. researchgate.net

Enzymatic methods, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), are also gaining traction as a sustainable approach for amide bond formation. whiterose.ac.uk These biocatalytic reactions can be performed under mild conditions and often exhibit high selectivity, reducing the need for extensive purification steps. The application of these green chemistry principles to the synthesis of this compound will be crucial for its large-scale production and use in various applications.

Theoretical Prediction of Novel Amide Extractant Properties

Computational chemistry plays an increasingly vital role in the design and development of new chemical entities, and the field of solvent extraction is no exception. mdpi.com Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of amide extractants and understanding their complexation behavior with metal ions at a molecular level. researchgate.netnih.govrsc.org

Computational studies can provide valuable insights into the electronic and steric effects that govern the extraction process. For example, theoretical calculations have been used to support experimental observations on the differential binding affinities of N,N-dialkyl amides for uranyl cations, highlighting the roles of local hardness and polarizability in designing novel extractants. researchgate.net By modeling the interactions between the amide extractant and the metal ion, researchers can predict extraction efficiencies and selectivities, thereby guiding synthetic efforts towards the most promising candidates. nih.govescholarship.org

For this compound, theoretical predictions of its geometry, dipole moment, and spectroscopic properties can be performed to understand its fundamental characteristics. researchgate.net Furthermore, computational models can be developed to predict its performance as an extractant for specific metal ions, taking into account the significant steric influence of the 3,3-dimethylbutyl group. rsc.orgnih.gov This predictive capability can significantly accelerate the discovery and optimization of next-generation amide-based extractants for a wide range of applications.

Q & A

Q. How does DBDMBA function in supercritical fluid extraction (SFE) of actinides, and what structural features enhance its selectivity?

- Methodological Answer : DBDMBA’s branched alkyl chains and electron-rich amide group facilitate coordination with metal ions (e.g., U, Pu). The 3,3-dimethyl moiety increases steric hindrance, improving selectivity for larger cations. To study this, conduct SFE experiments under varying pressures (100–300 bar) and temperatures (40–80°C), followed by ICP-MS analysis of extracted metal ions. Compare with linear-chain analogs (e.g., N,N-dibutyl-2-ethylhexanamide) to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for DBDMBA derivatives in bioactivity assays?

- Methodological Answer : Systematic SAR studies should:

- Vary substituents : Replace dibutyl groups with cyclic amines or aryl moieties to modulate lipophilicity and hydrogen-bonding capacity.

- Assay design : Use in vitro models (e.g., receptor-binding assays) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity. For example, benzylamide derivatives show enhanced anticonvulsant activity due to aromatic π-π interactions, as observed in related compounds .

Q. How can researchers identify and quantify degradation byproducts of DBDMBA under extreme experimental conditions?

- Methodological Answer :

- Stress testing : Expose DBDMBA to acidic (pH 2), basic (pH 12), and oxidative (HO) conditions at elevated temperatures (60–80°C).

- Analytical workflows : Use LC-MS/MS for polar degradation products (e.g., hydrolyzed carboxylic acids) and GC-MS for volatile byproducts (e.g., butylamines). Quantify via external calibration curves .

Q. What catalytic applications does DBDMBA enable in materials science, and how can reaction conditions be optimized?

- Methodological Answer : DBDMBA’s amphiphilic nature makes it a candidate for phase-transfer catalysis (PTC). For example, in nanoparticle synthesis, vary solvent polarity (toluene vs. water) and surfactant ratios (DBDMBA:metal precursor = 1:1 to 1:5) to control particle size. Characterize outcomes via TEM and XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.